Product packaging for N,2-Dimethylbenzamide(Cat. No.:CAS No. 2170-09-4)

N,2-Dimethylbenzamide

Cat. No.: B184477
CAS No.: 2170-09-4
M. Wt: 149.19 g/mol
InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzamide derivatives represent a critical class of organic compounds that are extensively studied for their wide-ranging pharmacological properties. ontosight.ai These compounds are integral to the development of new therapeutic agents due to their ability to interact with a variety of biological targets, including enzymes and receptors. ontosight.airesearchgate.net The versatility of the benzamide scaffold allows for the synthesis of a vast array of derivatives with potential applications as antipsychotics, anti-inflammatory agents, antimicrobial compounds, and even as treatments for neurodegenerative diseases like Alzheimer's. ontosight.airesearchgate.net

The significance of benzamides in medicinal chemistry is underscored by their presence in numerous pharmaceutical drugs. researchgate.net Researchers continuously explore new benzamide analogues, leveraging their straightforward synthesis, the low cost and availability of starting materials, and the stability of the final products. researchgate.net Studies have demonstrated that modifications to the benzamide structure can lead to potent and selective inhibitors of key biological targets, such as histone deacetylases and carbonic anhydrases, highlighting their importance in drug discovery. acs.orgnih.gov

Academic Context and Research Landscape of N,2-Dimethylbenzamide Investigations

Within the broader field of benzamide research, this compound serves as a valuable building block and a subject of specific investigations. While not as extensively studied as some other benzamide derivatives, its unique substitution pattern makes it a point of interest for understanding structure-activity relationships. Research involving this compound and its closely related analogues often focuses on their synthesis and potential biological activities.

For instance, the market for related compounds like 2-Amino-N,3-dimethylbenzamide is projected to grow, indicating an increasing interest in such substituted benzamides for applications in pesticides and academic research. valuates.com The synthesis of various derivatives, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, which uses a precursor derived from a related thio-N,N-dimethylbenzamide, highlights the role of these compounds in creating novel molecules for specialized applications like medical imaging. nih.gov The academic landscape for this compound is characterized by its use in fundamental organic synthesis and as a scaffold for developing more complex molecules with potential therapeutic value.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValue
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS Number 2170-09-4
Melting Point 73-77 °C
Boiling Point 278.3 °C at 760 mmHg
Density 1.021 g/cm³
Flash Point 158.5 °C
LogP 1.74550
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Data sourced from various chemical databases. lookchem.com

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical reactions. One common method involves the reaction of 2-methylbenzoyl chloride with dimethylamine (B145610).

A multi-step synthesis starting from benzene (B151609) can also be employed. This process begins with the Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl3) to produce toluene (B28343). Subsequent oxidation of toluene with a strong oxidizing agent such as potassium permanganate (B83412) yields benzoic acid. The benzoic acid is then converted to its more reactive acid chloride derivative, benzoyl chloride, by treatment with a reagent like phosphorus pentachloride (PCl5). Finally, the reaction of benzoyl chloride with dimethylamine affords N,N-dimethylbenzamide. quora.com

More direct, one-pot syntheses have also been developed. For example, an aromatic electrophilic substitution reaction on benzene using dimethylcarbamoyl chloride with a Lewis acid catalyst can directly yield N,N-dimethylbenzamide. quora.com Another approach involves the copper-catalyzed one-pot reaction of benzyl (B1604629) cyanide and iodobenzene (B50100) using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cn

Research Applications of this compound

This compound and its derivatives are utilized in various areas of chemical research:

Building Block in Organic Synthesis: It serves as a starting material or intermediate for the creation of more complex molecules. For example, it has been used in the synthesis of precursors for serotonin (B10506) transporter imaging agents. nih.gov

Medicinal Chemistry Research: As part of the broader class of benzamides, it is a scaffold for developing compounds with potential biological activities. Research into related benzamide derivatives has shown promise in areas such as cancer therapy and as inhibitors of various enzymes. acs.orgacs.org

Chemical and Materials Science: The properties of this compound and its derivatives can be explored for the development of new materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B184477 N,2-Dimethylbenzamide CAS No. 2170-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylbenzamide
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InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGZRFNYNFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176087
Record name N-Methyl-2-toluamide
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Molecular Weight

149.19 g/mol
Source PubChem
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CAS No.

2170-09-4
Record name N,2-Dimethylbenzamide
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Record name N-Methyl-2-toluamide
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Record name N-Methyl-2-toluamide
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Record name N-methyl-2-toluamide
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Record name N-METHYL-2-TOLUAMIDE
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Chemical Reactivity and Mechanistic Investigations of N,2 Dimethylbenzamide Systems

Reactivity of the Amide Moiety

The reactivity of the amide group in N,2-Dimethylbenzamide is central to its chemical behavior, influencing its stability and transformation pathways.

Reduction Pathways and Products

The reduction of the tertiary amide functional group in this compound and its analogs can lead to different products, primarily amines or alcohols, depending on the reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of tertiary amides. In the case of N,N-dimethylbenzamide, the reaction with LiAlH₄ typically yields the corresponding tertiary amine, N,N-dimethylbenzylamine. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The high electron density on the nitrogen atom, due to the electron-donating methyl groups, makes its lone pair more reactive, facilitating the elimination of the oxygen atom which is stabilized by aluminum. echemi.com A second equivalent of hydride then attacks the resulting iminium ion to give the tertiary amine. echemi.com Similarly, the reduction of 2-Chloro-N,N-dimethylbenzamide and 3-Cyclopropoxy-N,2-dimethylbenzamide with LiAlH₄ produces the corresponding amines.

However, the product outcome can be altered. The reduction of N,N-dimethylbenzamide with a modified Red-Al reagent (sodium bis[2-methoxyethoxy]aluminum hydride) treated with piperidine (B6355638) has been shown to produce benzaldehyde (B42025) in high yield. lookchem.com This indicates that under specific conditions, partial reduction to the aldehyde is possible. Furthermore, some reductions can lead to C-N bond cleavage, resulting in the formation of an alcohol. For instance, certain lithium aminoborohydrides can reduce N,N-dimethylbenzamide to benzyl (B1604629) alcohol. quora.com

Catalytic hydrogenation presents another pathway for amide reduction. While traditional metal hydrides like LiAlH₄ and NaBH₄ are effective, they can have limitations regarding selectivity and waste generation. researchgate.net Catalytic systems, often employing transition metals, are being explored as alternatives.

Table 1: Reduction Products of N,N-Dimethylbenzamide and Derivatives

SubstrateReagent/CatalystProduct(s)Reference
2-Chloro-N,N-dimethylbenzamideLithium aluminum hydride2-Chloro-N,N-dimethylbenzylamine
3-Cyclopropoxy-N,2-dimethylbenzamideLithium aluminum hydride3-Cyclopropoxy-N,2-dimethylbenzylamine
N,N-DimethylbenzamidePiperidine-modified Red-AlBenzaldehyde lookchem.com
N,N-DimethylbenzamideLithium aminoborohydridesBenzyl alcohol quora.com

Kinetics and Mechanisms of Hydrolysis (Acidic and Alkaline)

The hydrolysis of the amide bond in this compound to a carboxylic acid and an amine can be catalyzed by both acid and base. Extensive studies on its isomer, N,N-dimethylbenzamide, provide a detailed understanding of these processes.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of N,N-dimethylbenzamide involves the initial protonation of the carbonyl oxygen. researchgate.net In dilute strong acids, the rate-determining step is the nucleophilic attack of water on the protonated amide. researchgate.net However, in more concentrated acids (e.g., above 60% H₂SO₄), the mechanism can change. researchgate.net A second, faster reaction pathway may take over, which involves a second proton transfer to the O-protonated amide, followed by the loss of the amine to form an acylium ion, which then reacts with water to yield the carboxylic acid. researchgate.net

Alkaline Hydrolysis: In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net For N,N-dimethylbenzamides, the rate-determining step is this initial addition of the hydroxide ion to the carbonyl carbon. researchgate.net This is in contrast to primary and secondary amides, where the breakdown of the tetrahedral intermediate is often the slower step. researchgate.net The solvent can also play a significant role; for instance, dimethyl sulfoxide (B87167) (DMSO) has been observed to increase the rate of alkaline hydrolysis of N,N-dimethylamides. researchgate.net

Aromatic Ring Reactivity and Directed Transformations

The substituents on the benzamide (B126) ring, including the N,2-dimethylamide group itself, direct the reactivity of the aromatic system in various transformations.

Nucleophilic Substitution Reactions and their Scope

Halogenated derivatives of this compound are valuable precursors for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a halogen atom on the aromatic ring. The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). uomustansiriyah.edu.iq The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize this intermediate, thereby facilitating the reaction. uomustansiriyah.edu.iqiscnagpur.ac.in

For example, in 2-Chloro-N,N-dimethylbenzamide, the chlorine atom can be substituted by various nucleophiles, such as amines or thiols. Similarly, the bromine atom in 5-amino-2-bromo-N,N-dimethylbenzamide can undergo nucleophilic substitution. smolecule.com The scope of these reactions allows for the introduction of a wide range of functional groups onto the benzamide core. For instance, N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo nucleophilic substitution where the iodine atom is replaced. smolecule.com

Cross-Coupling Methodologies Utilizing Halogenated Derivatives

Halogenated this compound derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. Halogenated benzamides can participate in such reactions. For example, iodo-substituted derivatives can undergo Suzuki coupling to furnish various biaryl compounds. uni-muenchen.de The iodo group on compounds like N-(2-iodoethyl)-3,4-dimethylbenzamide facilitates cross-coupling with organometallic reagents to create more complex structures. smolecule.com Other palladium-catalyzed couplings, like the Sonogashira-Hagihara reaction, have been used with halogenated glycals to form C-C triple bonds, demonstrating the versatility of these reactions with halogenated substrates. beilstein-journals.org Iron-, cobalt-, and nickel-catalyzed cross-coupling reactions have also been developed, offering alternatives to the more common palladium-based systems. uni-muenchen.de

Table 2: Examples of Cross-Coupling Reactions with Halogenated Benzamide Analogs

Reaction TypeSubstrate TypeKey FeaturesReference
Suzuki-Miyaura CouplingIodo-substituted benzamidesForms biaryl compounds using organoboron reagents and a palladium catalyst. uni-muenchen.de
General Cross-CouplingIodo-substituted benzamidesCouples with various organometallic reagents to build molecular complexity. smolecule.com
Sonogashira–Hagihara CouplingHalogenated glycals (as models)Forms C(sp²)-C(sp) bonds using terminal alkynes and a palladium catalyst. beilstein-journals.org
Iron-catalyzed CouplingBenzylic manganese chloridesCouples with aryl halides to form diarylmethane structures. uni-muenchen.de

Oxidation and Reduction Chemistry of Ring Substituents

Substituents on the aromatic ring of this compound can undergo various oxidation and reduction reactions, which are useful for further functionalization of the molecule.

Oxidation: Alkyl groups on the benzene (B151609) ring, such as the methyl group at the 2-position of this compound, are susceptible to oxidation. The benzylic position is particularly reactive. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize benzylic methyl groups to carboxylic acids. libretexts.org For instance, the aryl methyl group in a derivative of N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide was oxidized to a carboxylic acid. quora.com In metabolic studies of a related compound, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide, hydroxylation of the aryl methyl group was observed. quora.com

Reduction: Nitro groups on the aromatic ring can be readily reduced to amino groups, which are versatile functional handles for further synthesis. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or by using reducing metals like iron in an acidic medium. libretexts.org For example, the reduction of a nitro group on a 3-methyl-2-nitrobenzamide (B2540021) derivative to an amino group is accomplished using iron powder and acid.

Reactions Involving Arene Oxide Intermediates

Arene oxides are notable intermediates in the metabolism of aromatic compounds. In the context of substituted benzamides, the study of their corresponding arene oxides provides insight into pathways of aromatic hydroxylation and potential molecular rearrangements.

Influence of Substituents on Oxide Stability and Reactivity

The stability and reactivity of arene oxides are significantly influenced by the nature and position of substituents on the aromatic ring. For benzotriazinones, which also feature a substituted benzene ring, it has been shown that electron-withdrawing N-substituents can affect their stability and reactivity. mdpi.com While direct studies on the this compound arene oxide are limited, the principles of substituent effects can be inferred. The presence of two methyl groups, one on the nitrogen and one at the ortho position of the benzene ring, would be expected to influence the electronic properties and steric environment of a corresponding arene oxide intermediate. The electron-donating nature of the methyl groups could impact the stability of the arene oxide and any carbocationic intermediates formed during aromatization.

Heterocyclic Compound Formation via N,N-Dimethylbenzamide Diethylmercaptole

N,N-Dimethylbenzamide diethylmercaptole has been identified as a versatile reagent in the synthesis of various heterocyclic compounds. oup.comresearchgate.net Its reactions typically proceed through the elimination of ethyl mercaptan, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, which subsequently cyclize to form stable heterocyclic rings. oup.comresearchgate.net

The reaction of N,N-dimethylbenzamide diethylmercaptole with different nucleophiles serves as a direct pathway to several classes of heterocyclic compounds. For instance, cyclization reactions with ethylenediamine, 2-aminoethanol, and benzoylhydrazine yield 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole, respectively. oup.comresearchgate.net These reactions highlight the utility of the amide diethylmercaptole as a building block in heterocyclic synthesis.

Below is a table summarizing the heterocyclic products formed from the reaction of N,N-Dimethylbenzamide Diethylmercaptole with various reagents.

ReagentResulting Heterocyclic Compound
Ethylenediamine2-Phenylimidazoline
2-Aminoethanol2-Phenyloxazoline
Benzoylhydrazine2,5-Diphenyl-1,3,4-oxadiazole

This data is compiled from studies on the reactivity of N,N-dimethylbenzamide diethylmercaptole. oup.comresearchgate.net

Further studies have shown that N,N-dimethylbenzamide diethylmercaptole can also react with active methylene (B1212753) compounds, hydroxylamine, and hydrazine (B178648) to produce α-dimethylaminobenzylidene derivatives. oup.comresearchgate.net These reactions expand the scope of its synthetic applications, demonstrating its role as a precursor to both acyclic and cyclic compounds.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for elucidating the structural and dynamic properties of N,2-Dimethylbenzamide. The wealth of information derived from NMR studies sheds light on hindered rotation, activation parameters, solvent effects, and conformational preferences.

Investigation of Hindered Rotation and Dynamic Processes Across Amide Bonds

The partial double bond character of the amide C-N bond in this compound restricts free rotation, leading to the existence of distinct rotational isomers. ias.ac.in This phenomenon, known as hindered rotation, is readily observable by NMR spectroscopy. At ambient temperatures, the rotation is slow on the NMR timescale, resulting in separate signals for the two N-methyl groups due to their different magnetic environments. rsc.org As the temperature increases, the rate of rotation accelerates. At the coalescence temperature, the two distinct signals merge into a single broad peak, and upon further heating, this sharpens into a single time-averaged signal, indicating rapid interchange between the rotamers. ias.ac.in

This dynamic process is a hallmark of many amides and has been extensively studied to understand the nature of the amide bond, which is fundamental in various chemical and biological systems. ias.ac.in The presence of a substituent on the benzene (B151609) ring, as in this compound, can influence the rotational barrier. researchgate.net

Determination of Activation Parameters for Rotational Barriers

The energy barrier to rotation around the amide bond can be quantified by determining the activation parameters, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). cdnsciencepub.com These parameters are crucial for understanding the kinetics of the rotational process. Complete line shape analysis of variable-temperature NMR spectra is a common method used to determine these values. researchgate.netcdnsciencepub.com

For N,N-dimethylbenzamides, the barrier to rotation is typically in the range of 50 to 90 kJ/mol. ias.ac.in The barrier in N,N-dimethylbenzamide has been re-investigated to include the effect of relatively large chemical shift changes with temperature, leading to more reliable activation parameters. cdnsciencepub.comcdnsciencepub.com Studies have shown that the rotational barriers can be correlated with substituent constants, indicating that electronic effects of substituents on the phenyl ring play a significant role in the height of the barrier. researchgate.net

Table 1: Activation Parameters for Amide Rotation in Related Compounds

CompoundMethodΔG‡ (kcal/mol)Reference
(E)-3-(dimethylamino)-N,N-dimethylacrylamideDynamic NMR12.4 nih.gov
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDynamic NMR16.4 nih.gov

This table presents data for structurally related compounds to provide context for the typical energy barriers in similar amide systems.

Solvent Effects on Spectroscopic Parameters (e.g., Chemical Shifts, Rotational Barriers)

The surrounding solvent can significantly influence the spectroscopic parameters of this compound. researchgate.net Changes in solvent polarity can affect the chemical shifts of the nuclei, particularly the carbon of the carbonyl group and the aromatic carbons. researchgate.net It has been demonstrated that polar solvents tend to increase the barrier to rotation about the amide C-N bond in N,N-dimethylbenzamide. researchgate.net

A study of N,N-dimethylbenzamide in thirty different solvents revealed that the solvent-induced chemical shifts (SICS) of the carbonyl carbon are linearly related to the solvent parameter E(30). researchgate.net This relationship suggests that the rotational barriers can, in principle, be estimated by measuring the ¹³C chemical shift of the carbonyl carbon in a given solvent. researchgate.net The solvent effects are attributed to a combination of polar effects and hydrogen-bond donor effects from the solvent. researchgate.netresearchgate.net

Application of Lanthanide-Induced Shift (LIS) Analysis for Conformational Preferences

Lanthanide-Induced Shift (LIS) analysis is a powerful NMR technique used to determine the three-dimensional structure and conformational preferences of molecules in solution. nih.govresearchgate.net This method involves the addition of a paramagnetic lanthanide shift reagent, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), to the sample. mdpi.com The lanthanide ion coordinates to a Lewis basic site in the molecule, in this case, the carbonyl oxygen of this compound, causing significant shifts in the NMR signals of nearby protons. mdpi.com The magnitude of these induced shifts is dependent on the distance and angle of the nucleus relative to the paramagnetic center.

By analyzing these shifts, it is possible to deduce the conformational preferences of the molecule. nih.govmdpi.com For N,N-dimethylbenzamide, LIS analysis, in conjunction with molecular mechanics and ab initio calculations, has been used to investigate its conformation. nih.govresearchgate.net Good agreement between experimental and calculated data was achieved when the torsional angle (ω) between the carbonyl group and the phenyl ring was adjusted to approximately 60°. nih.gov This technique has also been effectively used to determine the conformer ratios in substituted benzamides. nih.gov

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy

UV-Vis and NIR spectroscopy are valuable techniques for monitoring chemical reactions and gaining insights into the electronic structure of molecules. process-insights.comspectroscopyonline.com

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ UV-Vis and NIR absorption spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information. nih.govnih.gov These techniques can track the changes in concentration of reactants, intermediates, and products by observing the changes in their characteristic absorption bands. scielo.br

For instance, in situ UV-Vis absorption spectroscopy has been employed to monitor the reaction of N,N-dimethylbenzamide with phenylsilane (B129415) in the presence of a boric acid catalyst in toluene (B28343). nih.gov The spectra can reveal the formation of reaction intermediates and help to elucidate the reaction pathway. nih.govnih.gov The UV region provides information on electronic transitions, while the NIR region can be used to observe overtones and combination bands of vibrations such as C-H, N-H, and O-H. spectroscopyonline.com This capability is particularly useful in catalysis research for understanding catalyst behavior and reaction mechanisms under operational conditions. spectroscopyonline.comnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. vulcanchem.comchemguide.co.uk It is also a valuable tool for assessing the purity of a sample. rsc.org

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M+). chemguide.co.uk The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. For this compound (C9H11NO), the expected molecular weight is approximately 149.19 g/mol . matrix-fine-chemicals.com

The molecular ion is often energetically unstable and can fragment into smaller, characteristic ions. chemguide.co.uk The fragmentation pattern provides valuable information about the compound's structure. For amides, a common fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, key fragments would likely include the benzoyl cation (C6H5CO+) at m/z 105 and the phenyl cation (C6H5+) at m/z 77. researchgate.net The presence of a strong peak at m/z 105 is characteristic of many benzamide (B126) derivatives. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound. rsc.org This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of impurities. rsc.orgresearchgate.net The retention time from the gas chromatograph combined with the mass spectrum provides a high degree of confidence in the identification of the compound and any impurities present. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be utilized for purity assessment, especially for less volatile compounds or for detecting trace-level impurities. researchgate.net

The precision and accuracy of mass spectrometric methods can be validated according to established guidelines to ensure reliable purity assessments. researchgate.netresearchgate.net

Below is a table summarizing the expected mass spectrometric data for this compound.

PropertyValueSource
Molecular FormulaC9H11NO matrix-fine-chemicals.com
Molecular Weight149.19 g/mol matrix-fine-chemicals.com
Major Fragment (m/z)105 (Benzoyl cation) researchgate.netnih.gov
Other Fragment (m/z)77 (Phenyl cation) researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are fundamental to predicting the properties of N,2-Dimethylbenzamide. e4journal.com DFT, particularly using functionals like B3LYP, is a widely used approach for these investigations due to its balance of accuracy and computational cost. mdpi.comresearchgate.net These methods are used to model the electronic structure and energy of the molecule, forming the basis for predicting its geometry, spectroscopic signatures, and electronic characteristics. researchgate.netuva.nl

The three-dimensional structure of this compound is not static; it exists as an ensemble of conformations due to the rotation around its single bonds. Computational studies optimize the molecular structure to find the lowest energy (most stable) geometry. researchgate.net For benzamides, a key area of conformational flexibility is the rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group.

The rotation around the amide C-N bond in N,N-dimethylamides has a significant energy barrier due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl π-system. mdpi.com This rotation leads to distinct transition states. mdpi.com The planarity of the amide group is a critical factor, and deviations from planarity, or pyramidalization of the nitrogen atom, occur during the transition state of rotation. mdpi.com

For the related compound 3,4-dimethylbenzamide, DFT calculations using the B3LYP/6-311++G(d,p) basis set have shown excellent agreement between calculated bond lengths and angles and those determined by X-ray crystallography. researchgate.net A potential energy surface (PES) scan can be performed to explore the conformational energy landscape, identifying the most stable conformers. For similar substituted benzamides, the trans geometry (with respect to the substituent and the N-H or N-alkyl group) is often found to be the lowest-energy structure. researchgate.net

ParameterBond/AngleCalculated Value (B3LYP)Experimental Value (X-ray)
Bond LengthC=O1.23 Å1.24 Å
Bond LengthC-N1.35 Å1.34 Å
Bond LengthC-C (Aryl-Carbonyl)1.50 Å1.51 Å
Bond AngleO=C-N122.0°121.8°
Bond AngleC-N-C118.5°-
Dihedral AngleO=C-C=C (Aryl)~25°~26°

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. The gauge-independent atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and can help differentiate between isomers or conformers. arxiv.orgbiorxiv.org Studies on similar molecules have shown a strong linear correlation between experimental and calculated chemical shifts after applying appropriate scaling methods. researchgate.netbeilstein-journals.org

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also accurately predicted using DFT. ccl.net These calculations provide a set of normal modes, each with a specific frequency and intensity, which can be correlated with experimental spectral peaks. ijrpc.com Potential energy distribution (PED) analysis is often used to assign these calculated frequencies to specific molecular motions, such as C=O stretching, N-H bending, or phenyl ring vibrations. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor (e.g., 0.96 for DFT) is commonly applied to improve agreement. ijrpc.com

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Substituted Benzamide (B126) (Note: This table is a representative example based on studies of similar compounds like 3,4-dimethylbenzamide.) researchgate.net

Spectroscopic ParameterFeatureCalculated ValueExperimental Value
¹³C NMR Chemical ShiftCarbonyl Carbon (C=O)168.5 ppm169.2 ppm
¹H NMR Chemical ShiftAmide Protons (-NH₂)4.69 / 3.71 ppm4.14 / 4.13 ppm
Vibrational Frequency (IR)C=O Stretch1715 cm⁻¹ (scaled)1690 cm⁻¹
Vibrational Frequency (IR)N-H Stretch3450 cm⁻¹ (scaled)3481 cm⁻¹

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. fiveable.menumberanalytics.comunesp.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For benzamides, the HOMO is typically localized on the phenyl ring and the amide nitrogen, while the LUMO is often centered on the carbonyl group and the aromatic ring. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that visualizes the charge distribution of a molecule. e4journal.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For benzamides, the most negative potential is localized on the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. e4journal.com The hydrogen atoms of the amide group (if present) and the aromatic ring are regions of positive potential. e4journal.com This information is vital for understanding non-covalent interactions like hydrogen bonding. ljmu.ac.uk

Table 3: Calculated Electronic Properties for a Substituted Benzamide (Note: Illustrative data based on typical DFT calculations for similar molecules.) researchgate.net

PropertyValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
MEP Minimum-22.4 au (on Carbonyl O)Most likely site for electrophilic attack
MEP Maximum+0.99 au (on Amide H)Site for nucleophilic interaction/H-bonding

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, model transition states, and calculate activation energies, offering deep mechanistic insights. researchgate.netacs.org

The alkaline hydrolysis of amides is a fundamental organic reaction. Computational studies using DFT have been employed to investigate the mechanisms for related compounds like N-(2-methoxyphenyl) benzamide and N,N-dimethylbenzamide. researchgate.netacs.org The reaction is generally understood to proceed in two main stages:

Generation of a tetrahedral intermediate : A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. researchgate.netresearchgate.net

Breakdown of the intermediate : This stage can follow several pathways to yield the final products (a carboxylate and an amine). researchgate.net

Theoretical studies have shown that for some benzamides, the rate-determining step is the formation of the tetrahedral intermediate, while for others, it is the breakdown of this intermediate. researchgate.net Computational models can also reveal the role of solvent molecules. For instance, studies have shown that explicit water molecules can act as a proton transfer medium, significantly lowering the activation energy for the breakdown of the tetrahedral intermediate compared to an intramolecular proton transfer pathway. researchgate.net This highlights that water is not just a solvent but an active participant in the reaction mechanism. researchgate.net

N-demethylation is a critical metabolic reaction, often catalyzed by Cytochrome P450 (P450) enzymes. DFT calculations have been instrumental in elucidating the mechanism of P450-catalyzed N-demethylation of substituted N,N-dimethylanilines and N,N-dimethylbenzamides. acs.orgnih.govorcid.org

The consensus mechanism involves the following key steps: acs.orgfrontiersin.org

C-H Bond Activation : The reaction is initiated by a Hydrogen Atom Transfer (HAT) from one of the N-methyl groups to the active oxo-iron(IV) species of the P450 enzyme (Compound I). acs.orgnih.gov

Intermediate Formation : This HAT step generates a carbon-centered radical and a hydroxo-iron(IV) species, which then recombine in an "oxygen rebound" step to form a carbinolamine intermediate. frontiersin.orgopen.ac.uk

Decomposition : The carbinolamine is unstable and decomposes non-enzymatically, often assisted by water, to yield the N-demethylated amide and formaldehyde. acs.org

Computational studies have revealed that for substituted N,N-dimethylbenzamides, the reaction proceeds via a "high spin selective" pathway. orcid.org Furthermore, these theoretical models allow for the calculation of Kinetic Isotope Effects (KIEs), which is the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). acs.org Comparing the computed KIE profiles with experimentally determined values provides strong evidence for the proposed mechanism. acs.orgnih.gov For instance, as substituents on the aniline (B41778) ring become more electron-withdrawing, the transition state for the HAT step occurs later, leading to a larger calculated KIE, a finding that matches experimental observations. acs.orgnih.gov

Theoretical Investigation of Alkaline Hydrolysis Pathways

Molecular Mechanics and Dynamics Simulations for Conformational Studies

Theoretical and computational methods, particularly molecular mechanics and molecular dynamics simulations, serve as powerful tools for investigating the conformational landscape of this compound. These techniques provide detailed insights into the molecule's preferred three-dimensional structures, the energy barriers between different conformations, and the flexibility of its rotatable bonds. Such studies are foundational to understanding its interactions in various chemical and biological systems.

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C(O)-N bond of the amide group and the C(aryl)-C(O) bond linking the carbonyl group to the benzene (B151609) ring. The planarity of the amide group, a result of the delocalization of the nitrogen lone pair into the carbonyl group, introduces a significant energy barrier to rotation around the C(O)-N bond. This often leads to the existence of distinct cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon.

Furthermore, the orientation of the entire amide group relative to the benzene ring, defined by the C(aryl)-C(O) torsional angle, is influenced by the steric hindrance imposed by the ortho-methyl group and the electronic interactions between the aromatic ring and the amide moiety.

Detailed Research Findings

While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational behavior of closely related N,N-dimethylbenzamides has been a subject of theoretical investigation. These studies, combining molecular mechanics calculations with experimental data from techniques like Lanthanide-Induced-Shift (LIS) NMR, provide a solid framework for understanding the conformational preferences of this compound.

For the parent compound, N,N-dimethylbenzamide, computational studies have explored the potential energy surface related to the rotation of the dimethylamino group and the carbonyl group. arxiv.org Research has shown that the energy of the molecule varies significantly with the torsional angle between the carbonyl group and the phenyl ring (ω). arxiv.org For instance, ab initio (RHF) and molecular mechanics (PCModel) calculations for N,N-dimethylbenzamide have yielded different initial estimates for this angle, which were then refined against experimental data. arxiv.org

Methodologically similar studies on other N,N-dialkylamides have utilized potential energy surface (PES) scans to map the energy landscape as a function of key dihedral angles. mdpi.com These scans are performed by systematically rotating specific bonds and calculating the molecule's energy at each incremental step. The results typically reveal the lowest energy conformations (ground states) and the energy barriers to interconversion between them (transition states). mdpi.com

Interactive Data Tables

The following tables represent the type of data generated from molecular mechanics and computational studies on benzamides. The values are illustrative and based on findings for structurally similar compounds to demonstrate the output of such conformational analyses.

Table 1: Calculated Rotational Barrier for the C(O)-N Bond in a Model N,N-Dimethylamide System

This table illustrates the energy barrier associated with the rotation around the amide bond, a key feature in this compound.

Computational MethodBasis SetCalculated Rotational Barrier (kcal/mol)
DFT (B3LYP)6-31G(d)18.5
MP26-311+G(d,p)19.2
Molecular Mechanics (MMFF94)-17.9

Data is representative and modeled after typical computational results for N,N-dimethylamides.

Table 2: Potential Energy Scan of the Aryl-C(O) Torsional Angle for a Model 2-Methylbenzamide Derivative

This table shows a hypothetical potential energy surface scan for the rotation of the amide group relative to the benzene ring, highlighting the influence of the ortho-methyl group. The dihedral angle is defined by the atoms C(ortho)-C(aryl)-C(carbonyl)-N.

Dihedral Angle (degrees)Relative Potential Energy (kcal/mol)Conformation Description
02.5Eclipsed (High Steric Strain)
301.0Skewed
600.0Skewed (Lowest Energy)
900.8Perpendicular
1202.0Skewed
1503.5Skewed
1804.0Eclipsed (High Steric Strain)

This data is illustrative and based on expected steric and electronic effects in ortho-substituted benzamides.

Molecular dynamics simulations would further build upon these static pictures by simulating the atomic motions over time at a given temperature. This would provide information on the population of different conformational states and the timescales of transitions between them, offering a dynamic view of the molecule's behavior.

Biological Activity and Mechanistic Pharmacology Research

Evaluation of Biological Activity Profiles

The benzamide (B126) scaffold is a versatile platform that has been explored for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Properties: Certain benzamide derivatives have been noted for their anti-inflammatory effects. cymitquimica.comevitachem.com For instance, N,N'-Dimethyl benzamide (DMAB) has demonstrated anti-inflammatory activity in animal models of inflammatory diseases. cymitquimica.com The mechanism is thought to involve interaction with inflammatory pathways. smolecule.com Some derivatives are explored for their potential to reduce the production of inflammatory agents. researchgate.net

Antimicrobial Properties: The benzamide structure is a key component in various compounds tested for antimicrobial effects. evitachem.com Research has shown that specific derivatives exhibit activity against bacteria and fungi. smolecule.com For example, a series of gallic acid derivatives, including amide forms, were synthesized and evaluated for their antimicrobial activity, with some esters and amides showing greater potency than anilide versions. researchgate.net Thiazole-containing benzamides have also been investigated as potential antimicrobial agents. smolecule.com Studies on 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide have shown it possesses antimicrobial activities. smolecule.com

Anticancer Properties: The anticancer potential of benzamide derivatives is an area of active research. ontosight.ai These compounds can influence cellular processes and disease pathways by interacting with various biological targets. ontosight.ai Benzimidazole derivatives, which can be structurally related to benzamides, are of significant interest as potential anticancer drugs due to their ability to interact with DNA and inhibit enzymes crucial to cancer development. researchgate.net Specific halogenated benzamides are recognized for their potential antitumor properties, attributed to their interaction with biological targets involved in cancer progression. smolecule.com Research into 4-Bromo-2-hydroxy-N,N-dimethylbenzamide has shown it can inhibit MEK kinases, which are critical in many cancers, and reduce cell viability in various cancer cell lines. Furthermore, some benzamide derivatives have been found to be cytotoxic against pancreatic cancer cell lines. evitachem.com

**6.2. Molecular Mechanisms of Biological Action

The pharmacological effects of N,2-Dimethylbenzamide and related compounds are underpinned by their interactions with specific molecular targets, leading to the modulation of key biological pathways.

A significant area of research for benzamide derivatives has been their role as enzyme inhibitors. ontosight.ai One of the most prominent targets is the family of histone deacetylases (HDACs). HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.

Hydroxamate-based HDAC inhibitors featuring a benzamide cap have been synthesized and evaluated. nih.gov For example, the compound N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide (also known as LMK235) demonstrated potent inhibition of HDAC4 and HDAC5 in the nanomolar range, a selectivity profile distinct from other inhibitors like vorinostat (B1683920) or trichostatin A. nih.govacs.org This compound showed enhanced cytotoxic effects against several human cancer cell lines, including those resistant to chemotherapy. acs.org

Other enzymes are also targeted by benzamide derivatives. A series of benzamide and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain were investigated as acetylcholinesterase (AChE) inhibitors, which is relevant for Alzheimer's disease. tandfonline.com Additionally, adamantyl ethanone (B97240) derivatives containing a dimethylbenzamide moiety have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov

Enzyme Inhibition by Selected Benzamide Derivatives
CompoundTarget EnzymeActivity (IC50)Reference
N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide (LMK235)HDAC4, HDAC5Nanomolar range acs.org
Compound 7a (picolinamide derivative)AChE2.49 µM tandfonline.com
Adamantyl ethanone derivative (Compound 72)11β-HSD150-70 nM range nih.gov
4-Bromo-2-hydroxy-N,N-dimethylbenzamideMEK kinasesEffective inhibition

The biological activity of benzamides is dictated by their ability to bind to specific proteins. The chlorine atom and dimethylamino group in compounds like 2-Chloro-N,N-dimethylbenzamide are crucial for reactivity and binding affinity to enzymes and receptors.

Docking studies have been used to understand how these molecules may interact with their enzyme targets. nih.gov For acetylcholinesterase inhibitors, kinetic studies indicated a mixed-type inhibition mechanism for the most potent compound, suggesting it binds to both the free enzyme and the enzyme-substrate complex. tandfonline.com

In other research, 2-Amino-5-chloro-N,N-dimethylbenzamide has been identified as a potent inhibitor of Heat Shock Protein 90 (HSP90), a critical chaperone protein. Inhibition leads to the destabilization of HSP90's client proteins, which are often involved in cell signaling and survival. Similarly, a triterpenoid (B12794562) derivative, 2-Amino-5-chloro-N,3-dimethylbenzamide, was also found to inhibit HSP90, thereby preventing the degradation of Glutathione Peroxidase 4 (GPX4). frontiersin.orgsemanticscholar.org

The interaction of benzamide derivatives at the molecular level translates into a variety of cellular responses. Inhibition of HDACs, for example, can lead to transcriptional changes and ultimately induce apoptosis or cell differentiation.

A notable cellular response linked to some benzamide-related compounds is the induction of oxidative stress. nih.gov Excessive exposure to N,N-dimethylformamide (DMF), a related compound, can cause hepatotoxicity, with oxidative stress being a primary cause. nih.gov In human liver cells, DMF exposure was found to upregulate a specific circular RNA (hsa_circ_0005915) which, in turn, promoted the degradation of NRF2, a key regulator of the antioxidant response, leading to an accumulation of reactive oxygen species (ROS). nih.gov The Fenton reaction, involving iron (Fe²⁺), can generate hydroxyl radicals that attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and ferroptosis, a form of iron-dependent cell death. frontiersin.org

Furthermore, the inhibition of HSP90 by compounds like 2-Amino-5-chloro-N,N-dimethylbenzamide can trigger cellular stress responses that culminate in necrotic cell death in mammalian cells.

Studies on Protein-Ligand Interactions and Specific Molecular Targets

Structure-Activity Relationship (SAR) Studies for Substituted Benzamide Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzamide scaffold. researchgate.net These studies systematically modify the chemical structure to determine which functional groups and substitution patterns enhance biological activity and selectivity.

For Acetylcholinesterase (AChE) Inhibition: A study of benzamide and picolinamide derivatives revealed that the substitution position of the dimethylamine side chain significantly influenced inhibitory activity against AChE. tandfonline.com All compounds with a para-substituted dimethylamine chain showed more potent inhibition and selectivity for AChE compared to meta- or ortho-substituted versions. tandfonline.com Additionally, picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. tandfonline.com

For Antimicrobial Activity: In a series of benzamides designed as inhibitors of Mycobacterium tuberculosis QcrB, SAR analysis showed that smaller, electron-rich substitutions at the C-5 position of the benzamide core were most active. acs.org A methyl substitution (compound 4b) was more active than a bromine (compound 4a), though it also showed increased cytotoxicity. acs.org The studies also indicated that a secondary amide was more potent than a primary amide. acs.org

For Antipsychotic Activity: In the development of neuroleptic agents, SAR studies on substituted N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides were conducted. acs.org The evaluation of these compounds for their binding affinity to dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ receptors was a key part of this analysis. acs.orgsigmaaldrich.com

Summary of SAR Findings for Benzamide Scaffolds
Target/ActivityKey SAR FindingReference
AChE InhibitionPara-substitution of dimethylamine side chain is optimal for activity and selectivity. tandfonline.com
AntituberculosisSmall, electron-rich groups at C-5 of the benzamide core enhance potency. Secondary amides are preferred over primary amides. acs.org
Anticancer (HDAC)The nature of the linker and cap group (e.g., 3,5-dimethylbenzamide) is critical for potency and isoform selectivity.

Application as Chemical Probes in Biological System Research

Beyond their direct therapeutic potential, benzamide derivatives like this compound serve as valuable chemical probes for studying biological systems. They can be used as tools to investigate specific pathways or molecular interactions. smolecule.com For example, their ability to inhibit specific enzymes like HDACs or AChE allows researchers to probe the function of these enzymes in cellular processes and disease models. tandfonline.com The development of selective inhibitors, such as the HDAC4/5 selective LMK235, provides a means to dissect the specific roles of these enzyme isoforms. Furthermore, these compounds act as scaffolds or intermediates in drug discovery, providing a starting point for the synthesis of more complex and potent therapeutic agents.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as Building Blocks for Complex Organic Molecules

In organic synthesis, building blocks are fundamental chemical compounds that serve as the starting materials for constructing more elaborate molecular structures through chemical reactions. calpaclab.com The benzamide (B126) scaffold, particularly with the dimethyl substitution, offers specific reactivity and properties that make it a valuable component in the synthesis of a wide range of organic products. calpaclab.comcymitquimica.com Derivatives of N,2-dimethylbenzamide are recognized as important intermediates and precursors in the production of fine chemicals. cymitquimica.com

This compound and its related structures serve as crucial intermediates in the synthesis of pharmaceutical compounds and are valuable in drug discovery. cymitquimica.comsolubilityofthings.comguidechem.com The benzamide moiety is a common feature in many biologically active molecules, and manipulating its substituents is a key strategy in medicinal chemistry.

Various substituted dimethylbenzamides are explored for their potential therapeutic properties. Research has shown that these compounds can serve as scaffolds for developing new pharmaceuticals targeting a range of diseases. evitachem.com For instance, derivatives are investigated for their potential anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. ontosight.aievitachem.com

Specific examples of related compounds in pharmaceutical research include:

4-Bromo-2-hydroxy-N,N-dimethylbenzamide : This compound has been studied for its potential anticancer properties, specifically its ability to inhibit certain kinases involved in cancer progression, and for its neuroprotective effects against oxidative stress. It serves as a lead compound for developing new drugs that target specific biological pathways.

2-Amino-6-methoxy-N,N-dimethyl-benzamide : This derivative is considered a valuable scaffold for creating new pharmaceuticals, with potential applications against viral infections. evitachem.com

2-Hydroxy-N,N-dimethylbenzamide : This compound is used as an intermediate for synthesizing other molecules, such as piperidones, which are used in pharmaceuticals. biosynth.com

Table 1: Dimethylbenzamide Derivatives in Pharmaceutical Research

Compound NameCAS NumberApplication AreaReference
4-Bromo-2-hydroxy-N,N-dimethylbenzamide1243288-05-2Anticancer and neuroprotective research, drug discovery scaffold
2-Amino-N,N-dimethylbenzamide6526-66-5Studied for anti-inflammatory and antimicrobial effects ontosight.ai
2-Amino-6-methoxy-N,N-dimethyl-benzamideN/AScaffold for new pharmaceuticals (e.g., antiviral) evitachem.com
2-Hydroxy-N,N-dimethylbenzamide1778-08-1Intermediate for synthesis of pharmaceutical components biosynth.com
3-Amino-5-hydroxy-N,N-dimethylbenzamideN/ABuilding block for biologically active molecules; investigated for antimicrobial and anticancer activities

The dimethylbenzamide structure is a key component in the synthesis of various agrochemicals, including pesticides and herbicides. cymitquimica.comsolubilityofthings.comontosight.ai Its derivatives serve as important intermediates in the industrial production of these agricultural products. evitachem.com For example, 5-Bromo-2-chloro-N,N-dimethylbenzamide is noted as a critical intermediate in the synthesis of agrochemicals due to its multifunctional reactivity. A notable industrial application is the use of 2-Amino-5-chloro-N,3-dimethylbenzamide as a key intermediate in the production of the insecticide chlorantraniliprole.

Certain derivatives of dimethylbenzamide are utilized as intermediates in the manufacturing of dyes and pigments. ontosight.ai The chemical structure of these compounds allows them to be incorporated into larger, more complex molecules that exhibit color. ontosight.ai For example, 2-Amino-N,N-dimethylbenzamide and 3-Amino-5-hydroxy-N,N-dimethylbenzamide can be used as intermediates in the synthesis of various dyes and pigments. ontosight.ai Research has also shown that N,N-dimethylbenzamide diethyl acetal (B89532) can be used in the synthesis of diketopyrrolopyrroles (DPPs), which are a class of high-performance organic pigments used in paints and printing. wiley.com

Precursors for Agrochemicals

Development of Novel Functional Materials

The chemical properties of this compound and its analogs make them candidates for research into new functional materials, where specific molecular structures are designed to achieve desired physical or chemical properties.

In the field of materials science, derivatives of dimethylbenzamide are considered for the development of new polymers and coatings. ontosight.ai The unique properties of compounds like 2-Amino-N,N-dimethylbenzamide make them potential candidates for creating advanced materials. ontosight.ai Research is ongoing to explore the potential of N,N-dimethylbenzamide in the creation of new polymers. solubilityofthings.com Substituted benzamides are also noted for their applications in materials science, indicating a broader utility for this class of compounds.

Application as Research Reagents in Biochemical Assays

Beyond their role as synthetic building blocks, dimethylbenzamide derivatives are also employed as reagents in biochemical research. ontosight.ai They can be used to study biological processes and interactions at a molecular level. For instance, 2,6-Dichloro-N,N-dimethylbenzamide has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. evitachem.com Similarly, 2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide is explored for its potential use as a biochemical probe to investigate biological systems. N,N-Dimethylbenzamide itself is used as a reagent for the deoxygenation of secondary alcohols, a useful reaction in chemical synthesis for research. sigmaaldrich.comfishersci.at


Coordination Chemistry and Ligand Design Research

Investigation of N,2-Dimethylbenzamide and its Derivatives as Ligands for Metal Complexes

The fundamental structure of benzamides makes them effective ligands for metal ions. Coordination typically occurs through the carbonyl oxygen atom, which acts as a Lewis base. In the case of this compound and its derivatives, the presence of methyl groups on both the nitrogen and the aromatic ring can influence the ligand's steric and electronic properties, thereby affecting the stability and geometry of the resulting metal complexes.

While direct studies on the parent this compound are scarce, research into its derivatives highlights their utility. For instance, compounds like 3-Cyclopropoxy-N,2-dimethylbenzamide are utilized as building blocks in organic synthesis and for creating specialty chemicals. The structural features of such derivatives, including the presence of additional functional groups, can provide secondary coordination sites. For example, hydroxylated benzamide (B126) derivatives are known to participate in metal coordination. The exploration of related isomers, such as N,N-dimethylbenzamide, in forming complexes with metals like molybdenum, further underscores the potential of this class of ligands. core.ac.uk The investigation into derivatives like N-benzyl-N,3-dimethylbenzamide also points towards their application as ligands for rare-earth metal complexes. vulcanchem.com

Synthesis and Spectroscopic Characterization of Metal-N,2-Dimethylbenzamide Complexes

The synthesis of metal complexes with benzamide-type ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. For example, dioxomolybdenum(VI) complexes have been successfully synthesized by reacting [MoO₂Cl₂(THF)₂] with two equivalents of N,N-dimethylbenzamide. core.ac.uk Similar strategies could be applicable for this compound and its derivatives. The synthesis of novel ligands, such as 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, provides precursors for new coordination compounds.

The characterization of these complexes relies on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key indicator of coordination through the carbonyl group is a shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the complex's IR spectrum compared to the free ligand. This shift signifies a weakening of the C=O bond due to the donation of electron density to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide crucial structural information. Upon complexation, the chemical shifts of the protons and carbons near the coordination site are altered. For tertiary amides like this compound derivatives, restricted rotation around the amide C-N bond can make the two N-methyl groups magnetically non-equivalent, leading to distinct signals in the NMR spectrum. This feature can be a useful probe for studying the electronic and steric environment within the complex. cdnsciencepub.com

Table 1: Illustrative Spectroscopic Data for Benzamide Ligand Characterization This table is based on characteristic data for related benzamide derivatives to illustrate expected spectral features.

Spectroscopic Technique Characteristic Feature Observation upon Metal Coordination
IR Spectroscopy Carbonyl Stretch (ν(C=O)) Shift to lower frequency (e.g., from ~1630 cm⁻¹ to ~1600 cm⁻¹) mdpi.com
¹H NMR Spectroscopy N-Methyl Protons Chemical shift changes; potential for maintained non-equivalence
Aromatic Protons Shifts in resonance depending on proximity to the metal center
¹³C NMR Spectroscopy Carbonyl Carbon Downfield shift upon coordination

Evaluation of Coordination Properties and Potential Catalytic Applications of Resulting Complexes

The resulting metal complexes have potential for use in homogeneous catalysis. Benzamide derivatives have been shown to form catalytically active complexes for various organic transformations.

Epoxidation of Olefins: Dioxomolybdenum(VI) complexes with N,N-dimethylbenzamide ligands have demonstrated excellent catalytic activity in the epoxidation of olefins like cis-cyclooctene, achieving high turnover frequencies. core.ac.uk

C-N Bond Formation: Rare-earth metal complexes incorporating bridged bis(amidato) ligands, which can be derived from benzamides, have shown catalytic activity in reactions that form C-N bonds. vulcanchem.com

Reduction Reactions: Cobalt-catalyzed systems are used for the hydrosilylative reduction of tertiary amides to amines. mdpi.com While this involves the transformation of the amide itself, it showcases the interaction of amide functional groups with catalytically active metal centers.

The development of this compound-based ligands and their metal complexes represents an area with potential for discovering novel catalysts with unique reactivity and selectivity, driven by the specific steric and electronic profile of this ligand scaffold.

Table 2: Potential Applications of Metal Complexes with Benzamide-Type Ligands

Catalytic Reaction Metal Center Example Ligand Type Reference
Olefin Epoxidation Molybdenum(VI) N,N-Dimethylbenzamide core.ac.uk
Amide Reduction Cobalt(II) Various mdpi.com
C-N Bond Formation Rare-earth metals Bis(amidato) derivatives vulcanchem.com

Future Research Directions and Emerging Areas

Exploration of Sustainable and Green Synthetic Methodologies

The use of reusable and non-toxic catalysts is another key area. Boric acid, for instance, has been used as a readily available and green catalyst for solvent-free amide synthesis. researchgate.net Metal-free transamidation reactions are also emerging as a powerful and sustainable method for creating amide bonds without relying on traditional metal catalysts. nih.gov Furthermore, electrochemical synthesis methods are being investigated to avoid harsh and corrosive reagents like liquid bromine, thereby preventing equipment corrosion and reducing environmental pollution. google.com Copper-catalyzed one-pot reactions using N,N-dimethyl formamide (B127407) (DMF) as the amide source also represent a more efficient, if not entirely metal-free, approach to synthesis. sioc-journal.cn

| Reusable Catalysis | Employing catalysts like Cerium(IV) oxide (CeO₂) that can be recovered and reused. | Reduced catalyst waste, cost-effective for industrial production. | researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

To unlock the full potential of N,2-Dimethylbenzamide and its derivatives, researchers are integrating sophisticated analytical techniques. Advanced nuclear magnetic resonance (NMR) studies, particularly those focusing on multi-site chemical exchange, are being used to investigate the dynamics of hindered rotation around the amide bond. researchgate.netcdnsciencepub.com These studies provide precise activation parameters and a deeper understanding of the conformational properties that influence the molecule's function. researchgate.netcdnsciencepub.com

Computational chemistry, especially Density Functional Theory (DFT), is becoming indispensable. DFT simulations are used to predict molecular geometry, electronic properties like the HOMO-LUMO gap, and partial charges, which are crucial for understanding reactivity. For example, DFT calculations on 4-Bromo-2-hydroxy-N,N-dimethylbenzamide have been used to predict its electronic properties and geometry. These theoretical calculations are often validated by experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net The combination of computational modeling with experimental spectroscopy allows for a comprehensive analysis of the molecule's vibrational modes and structural dynamics. researchgate.net Additionally, electrochemical methods such as cyclic voltammetry are employed to study the redox properties of benzamides. researchgate.net

Data derived from B3LYP/6-311+G(d,p) calculations.

Rational Design of this compound Derivatives for Targeted Biological Activities

The this compound scaffold is a promising platform for the rational design of new therapeutic agents. By strategically modifying its structure, researchers can tune its biological activity. For instance, derivatives have been designed and synthesized to exhibit specific fungicidal activity against pathogens like cucumber powdery mildew. sioc-journal.cn One such compound, N-(2-(4,6-dimethoxypyrimidine-2-carbonyl)-3-fluoro-phenoxy)-N,2-dimethylbenzamide, has shown activity comparable to commercial fungicides. sioc-journal.cn

The introduction of different functional groups allows for the fine-tuning of properties. Methyl groups can enhance hydrophobicity and potentially improve bioavailability, while methoxy (B1213986) and nitro groups are often associated with antioxidant and anticancer activities. vulcanchem.com The addition of a fluorine atom may enhance binding affinity to biological targets, and a hydroxyl group can form crucial hydrogen bonds, influencing biological action. evitachem.com Research on various derivatives, such as 3-Cyclopropoxy-N,2-dimethylbenzamide, has shown potential antimicrobial and antioxidant properties. Understanding these structure-activity relationships is crucial for designing novel halogenated benzamide (B126) derivatives and other analogues with specific and enhanced biological effects.

Table 3: Examples of this compound Derivatives and Their Investigated Activities

Derivative Name Key Structural Features Investigated Biological Activity Reference
N-(2-(4,6-dimethoxypyrimidine-2-carbonyl)-3-fluoro-phenoxy)-N,2-dimethylbenzamide Pyrimidine and fluoro-phenoxy groups Fungicidal sioc-journal.cn
3-Cyclopropoxy-N,2-dimethylbenzamide Cyclopropoxy group at position 3 Antimicrobial, Antioxidant
2-Fluoro-6-hydroxy-N,N-dimethylbenzamide Fluoro and hydroxyl groups Potential scaffold for pharmaceuticals evitachem.com

Discovery of Novel Applications in Advanced Materials Science

Beyond its biological applications, this compound and its derivatives are gaining interest as building blocks for advanced materials. solubilityofthings.com The unique properties of these compounds make them potential candidates for the development of new polymers and functional materials. ontosight.aisolubilityofthings.com For example, derivatives like 2-Amino-N,N-dimethylbenzamide are being explored for creating specialized polymers and coatings. ontosight.ai

The versatility of the benzamide structure, which can be functionalized with groups like fluorine and hydroxyls, makes it suitable for synthesizing polymers with specific, desirable properties. evitachem.com The inherent chemical stability and reactivity, influenced by substituents on the aromatic ring and the amide group, make these compounds subjects of great interest in materials science. cymitquimica.com Research is ongoing to explore how these molecules can be incorporated into larger structures to create materials for a wide range of applications, including specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,2-Dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves reacting 2-methylbenzoic acid with methylamine. Key steps include:

  • Acid chloride formation : Use thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxylic acid .
  • Amide coupling : React the acid chloride with methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with pyridine as a base to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yields >80% are achievable with controlled stoichiometry and inert atmospheres .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
  • Dispose of waste via certified hazardous waste services, as benzamide derivatives may exhibit ecotoxicity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Analytical workflow :

  • ¹H NMR : Confirm methyl group integration (e.g., δ 2.39 ppm for aromatic CH₃, δ 3.00 ppm for N-CH₃) .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (if present) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?

  • Methods :

  • DFT calculations : Optimize geometries using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in electrophilic substitutions .
  • Molecular docking : Simulate interactions with biological targets (e.g., HIV-1 integrase) to guide inhibitor design .
  • MD simulations : Evaluate solvation effects and stability in aqueous/organic matrices .

Q. What strategies resolve contradictions in biological activity data for benzamide analogs?

  • Approach :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluoro, methoxy) and correlate with bioassay results (e.g., antitumor IC₅₀ values) .
  • Metabolic profiling : Use HPLC-MS to identify metabolites that may interfere with activity assays .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What design considerations optimize benzamide-based inhibitors targeting enzymatic domains?

  • Key factors :

  • Substituent positioning : Electron-withdrawing groups (e.g., -F) at the 5-position enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 integrase catalytic site) .
  • Steric effects : Bulkier N-alkyl groups (e.g., ethyl vs. methyl) may reduce off-target interactions .
  • Solubility modifiers : Introduce polar groups (e.g., -OH, -NH₂) to improve bioavailability while maintaining potency .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.